molecular formula C7H15B B1339466 1-Bromo-3,3-dimethylpentane CAS No. 6188-50-7

1-Bromo-3,3-dimethylpentane

Cat. No.: B1339466
CAS No.: 6188-50-7
M. Wt: 179.1 g/mol
InChI Key: GWWATHHONYAKKM-UHFFFAOYSA-N
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Description

1-Bromo-3,3-dimethylpentane is an organic compound with the molecular formula C7H15Br. It belongs to the class of alkyl halides, where a bromine atom is bonded to a carbon atom in an alkane chain. This compound is used in various chemical reactions and has applications in scientific research and industry.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3,3-dimethylpentane can be synthesized through the bromination of 3,3-dimethylpentane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as light or heat to facilitate the substitution of a hydrogen atom with a bromine atom.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors where the bromination reaction is carried out under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3,3-dimethylpentane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution Reactions (SN1 and SN2): In these reactions, the bromine atom is replaced by a nucleophile such as hydroxide (OH-), cyanide (CN-), or alkoxide (RO-).

    Elimination Reactions (E1 and E2): These reactions involve the removal of the bromine atom and a hydrogen atom from adjacent carbon atoms, resulting in the formation of alkenes.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and sodium methoxide (NaOCH3). The reactions are typically carried out in polar solvents such as water or alcohols.

    Elimination Reactions: Reagents such as potassium tert-butoxide (KOtBu) and sodium ethoxide (NaOEt) are used in non-polar solvents like ethanol or tert-butanol.

Major Products Formed

    Nucleophilic Substitution: The major products are the corresponding substituted alkanes, such as 3,3-dimethylpentanol, 3,3-dimethylpentanenitrile, and 3,3-dimethylpentyl ethers.

    Elimination Reactions: The major products are alkenes such as 3,3-dimethyl-1-pentene and 3,3-dimethyl-2-pentene.

Scientific Research Applications

1-Bromo-3,3-dimethylpentane is used in various scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceuticals and biologically active compounds.

    Material Science: It is utilized in the preparation of polymers and other advanced materials.

    Chemical Biology: It is employed in the study of enzyme mechanisms and protein modifications.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-3,4-dimethylpentane
  • 1-Bromo-2,2-dimethylpentane
  • 1-Bromo-3-methylpentane

Comparison

1-Bromo-3,3-dimethylpentane is unique due to the presence of two methyl groups on the same carbon atom, which influences its reactivity and steric hindrance. This structural feature makes it distinct from other similar compounds, affecting its behavior in chemical reactions and its applications in research and industry.

Properties

IUPAC Name

1-bromo-3,3-dimethylpentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15Br/c1-4-7(2,3)5-6-8/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWWATHHONYAKKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50578002
Record name 1-Bromo-3,3-dimethylpentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50578002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6188-50-7
Record name 1-Bromo-3,3-dimethylpentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50578002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-3,3-dimethylpentane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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